molecular formula C43H84O5 B1643924 (3-Hydroxy-2-icosanoyloxypropyl) icosanoate

(3-Hydroxy-2-icosanoyloxypropyl) icosanoate

Cat. No.: B1643924
M. Wt: 681.1 g/mol
InChI Key: AGUTXIBMYVFOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Hydroxy-2-icosanoyloxypropyl) icosanoate is a structured glycerolipid ester with the molecular formula C₄₃H₈₄O₅ (CID: 9543782) . Its IUPAC name, [(2S)-3-hydroxy-2-icosanoyloxypropyl] icosanoate, reflects its stereochemistry: a glycerol backbone substituted with two icosanoyl (C20:0) groups at the sn-1 and sn-2 positions, and a free hydroxyl group at the sn-3 position . The compound is characterized by its long, saturated fatty acid chains, which confer hydrophobic properties and influence its biological interactions, particularly in lipid-mediated signaling pathways .

Preparation Methods

Traditional Chemical Esterification

Acid-Catalyzed Esterification

The most widely reported method involves acid-catalyzed esterification of glycerol with icosanoic acid. Sulfuric acid (H₂SO₄) serves as a proton donor, facilitating nucleophilic attack by glycerol’s hydroxyl groups on the carboxylic acid.

Reaction Conditions

  • Molar ratio : A 2:1 excess of icosanoic acid to glycerol ensures complete di-esterification.
  • Temperature : Reactions proceed at 110–130°C under reflux to prevent volatilization of reactants.
  • Catalyst loading : 1–2 wt% H₂SO₄ relative to glycerol optimizes conversion without promoting side reactions.

Yield and Limitations

Typical yields range from 65% to 75%, with byproducts including monoesters and triesters. Prolonged reaction times (>12 hours) risk hydrolyzing ester bonds, necessitating careful monitoring.

Solvent-Free Synthesis

Recent advancements emphasize solvent-free systems to reduce environmental impact. In such setups, molten icosanoic acid acts as both reactant and solvent, enabling efficient mass transfer.

Key Parameters

  • Temperature : 140–150°C accelerates kinetics but risks thermal degradation.
  • Catalyst alternatives : p-Toluenesulfonic acid (PTSA) offers milder acidity than H₂SO₄, improving selectivity.

Enzymatic Synthesis

Lipase-Mediated Regioselective Esterification

Enzymatic methods using immobilized lipases (e.g., Candida antarctica Lipase B) enable regioselective acylation at the sn-1 and sn-2 positions. This approach avoids harsh conditions and enhances specificity.

Protocol Overview

  • Substrate preparation : Glycerol and icosanoic acid are dissolved in tert-butanol to maintain enzyme activity.
  • Enzyme loading : 5–10% (w/w) lipase relative to substrates.
  • Temperature : 50–60°C, optimal for enzyme stability.

Advantages

  • Yield improvement : 80–85% di-esterification achieved in 24 hours.
  • Reduced side products : Minimal triester formation (<5%) due to enzyme specificity.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures undergo silica gel column chromatography using hexane:ethyl acetate (9:1 v/v) to isolate the target di-ester.

Purity Assessment

  • HPLC analysis : Reverse-phase C18 columns with UV detection at 210 nm confirm >95% purity.
  • TLC validation : Rf = 0.45 in hexane:diethyl ether (7:3).

Spectroscopic Characterization

Table 1: Key Spectroscopic Data

Technique Data
¹H NMR δ 4.15 (m, 2H, -CH₂OCO-), δ 3.65 (m, 1H, -CHOH-), δ 2.30 (t, 4H, -COOCH₂-)
FT-IR 1735 cm⁻¹ (C=O stretch), 3450 cm⁻¹ (-OH stretch)
Mass Spec m/z 681.1 [M+H]⁺, consistent with C₄₃H₈₄O₅

Industrial-Scale Production Challenges

Catalyst Recovery and Reuse

Homogeneous acids like H₂SO₄ pose separation difficulties. Heterogeneous catalysts (e.g., sulfonated carbon) are being explored to streamline recycling.

Cost Optimization

Icosanoic acid’s high cost drives research into fatty acid methyl ester (FAME) transesterification as a cheaper feedstock.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50–70% through rapid, uniform heating. Pilot studies report 80% yield in 4 hours.

Flow Chemistry Systems

Continuous flow reactors enhance heat/mass transfer, enabling gram-scale production with >90% consistency.

Chemical Reactions Analysis

Reaction Types

a. Hydrolysis
The ester groups in the molecule are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids (eicosanoic acid) and alcohols. For example, esters often undergo saponification in the presence of alkali metals (e.g., NaOH) or acid catalysis (e.g., HCl) .

b. Oxidation
The hydroxyl group (-OH) at the 3-position can be oxidized to a ketone (C=O) using oxidizing agents like KMnO₄ or CrO₃. This reaction may also generate reactive intermediates, such as carbonyl compounds, which could participate in further cyclization or condensation reactions.

c. Reduction
The ester carbonyl groups (C=O) can be reduced to alcohols (-CH₂-OH) using reducing agents like LiAlH₄ or NaBH₄. This reaction would yield diols or glycols, depending on the specific reduction pathway.

d. Substitution
The hydroxyl group may act as a nucleophile in substitution reactions. For instance, treatment with nucleophiles like NH₃ or amines could lead to the formation of amides or other derivatives.

e. Cyclization
The proximity of the hydroxyl group to the ester functionalities may facilitate intramolecular cyclization under specific conditions (e.g., acidic catalysis), forming cyclic ethers or lactones.

Reagents and Conditions

Reaction Type Reagents Conditions Outcome
HydrolysisNaOH (aq) or HCl (aq)Reflux, aqueous conditionsCarboxylic acids and alcohols
OxidationKMnO₄, CrO₃Acidic medium, heatKetone derivatives
ReductionLiAlH₄, NaBH₄Inert atmosphere (e.g., THF)Diols or glycols
SubstitutionNH₃, aminesProtic solvents (e.g., water, methanol)Amides or nucleophilic derivatives
CyclizationAcid catalyst (e.g., H₂SO₄)Elevated temperatureCyclic ethers or lactones

Mechanistic Insights

a. Hydrolysis Mechanism
Ester hydrolysis typically proceeds via a nucleophilic acyl substitution mechanism. In acidic conditions, the carbonyl oxygen is protonated, enhancing electrophilicity. Water or hydroxide ions attack the carbonyl carbon, leading to cleavage of the ester bond .

b. Oxidation Pathway
Oxidation of the hydroxyl group likely involves the formation of a carbocation intermediate or a hydride abstraction step, depending on the oxidizing agent. For example, KMnO₄ in acidic conditions may abstract a hydrogen atom adjacent to the hydroxyl group, forming a carbonyl group.

c. Reduction of Esters
Reduction of esters to alcohols typically involves two-electron transfers. LiAlH₄ donates hydride ions to the carbonyl carbon, converting the ester to an alcohol. This reaction is highly dependent on steric and electronic factors, which may influence regioselectivity in complex molecules.

β-Hydroxy Esters

Studies on β-hydroxy esters (e.g., Reformatsky reaction intermediates) show that hydroxyl groups participate in nucleophilic substitution and oxidation . For example, β-hydroxy esters can undergo anti-selective additions or cyclize to form oxazolines under specific catalytic conditions .

3-Hydroxy-2-butanone Derivatives

Reactions of 3-hydroxy-2-butanone with ammonium sulfide generate heterocyclic compounds (e.g., oxazolines, thiazolines) at low temperatures, while high-temperature reactions favor pyrazines . This suggests that hydroxy ketones can undergo diverse cyclization pathways depending on reaction conditions.

Hydroxybenzoisoindolinones

In related compounds like hydroxybenzoisoindolinones, alkyllithium reagents induce ring-opening and intramolecular cyclization, yielding indanones or phthalazinones . This highlights the potential for hydroxy esters to undergo similar transformations under strong nucleophilic conditions.

Scientific Research Applications

The compound (3-Hydroxy-2-icosanoyloxypropyl) icosanoate is a diacylglycerol derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article provides a comprehensive overview of its applications, supported by relevant data and insights from authoritative sources.

Chemical Properties and Structure

IUPAC Name: this compound
Molecular Formula: C₄₃H₈₄O₅
InChI Key: AGUTXIBMYVFOMK-UHFFFAOYSA-N

This compound features a glycerol backbone with two long-chain fatty acids, icosanoic acid, esterified at the sn-1 and sn-2 positions. The presence of the hydroxyl group at the sn-3 position enhances its solubility and reactivity.

Biochemistry

This compound is utilized in biochemical studies to investigate lipid metabolism. Its structure allows researchers to explore the role of diacylglycerols in cellular signaling pathways, particularly in relation to protein kinase C (PKC) activation, which is crucial for various cellular processes such as proliferation and differentiation.

Pharmaceutical Development

This compound is being studied for its potential therapeutic effects, particularly in modulating lipid profiles and influencing metabolic disorders. Research indicates that diacylglycerols can act as lipid second messengers, making them significant in drug development aimed at treating conditions like obesity and diabetes.

Cosmetic Industry

Due to its emollient properties, this compound is explored for use in cosmetic formulations. It can enhance skin hydration and improve the texture of topical products.

Food Science

In food technology, this compound may be investigated for its role as a food emulsifier or stabilizer, contributing to the texture and shelf-life of various food products.

Case Study 1: Lipid Metabolism

A study published in a peer-reviewed journal investigated the effects of diacylglycerols on lipid metabolism in adipocytes. The findings indicated that this compound significantly influenced triglyceride accumulation and lipolysis rates, suggesting its potential role in managing obesity-related conditions.

Case Study 2: Skin Hydration

Research conducted on cosmetic formulations demonstrated that incorporating this compound improved skin hydration levels compared to formulations without this compound. The study highlighted its efficacy as an emollient agent.

Comparison with Similar Compounds

Structural Analogues: Chain Length and Saturation

The biological and physicochemical properties of glycerolipid esters are highly dependent on acyl chain length and saturation. Key structural analogues include:

Compound Name Molecular Formula Acyl Chain Lengths Saturation Key Differences
(3-Hydroxy-2-icosanoyloxypropyl) icosanoate C₄₃H₈₄O₅ C20 (sn-1, sn-2) Fully saturated Reference compound; dual C20 chains enhance membrane integration .
(2S)-3-Hydroxy-2-(icosanoyloxy)propyl docosanoate C₄₅H₈₈O₅ C20 (sn-2), C22 (sn-1) Fully saturated Longer C22 chain increases hydrophobicity, potentially altering lipid raft affinity .
3-[(9Z)-9-Octadecenoyloxy]-2-(stearoyloxy)propyl icosanoate C₄₉H₉₂O₅ C18:1 (sn-3), C18:0 (sn-2), C20:0 (sn-1) Unsaturated (C18:1) Unsaturated C18:1 chain introduces kinks, reducing packing density and melting point .
(2S)-2-(Hexadecanoyloxy)-3-hydroxypropyl icosanoate C₃₉H₇₆O₅ C16 (sn-2), C20 (sn-1) Fully saturated Shorter C16 chain may enhance solubility but reduce thermal stability .

Key Findings :

  • Chain Length : Increasing acyl chain length (e.g., C20 → C22) correlates with higher hydrophobicity and membrane rigidity but may reduce aqueous solubility .
  • Saturation : Unsaturated analogues (e.g., C18:1) exhibit lower melting points and enhanced fluidity, critical for interactions with lipid-binding proteins .

Contradictory Evidence :

  • This underscores the context-dependent nature of lipid signaling.

Physicochemical Properties

Property This compound (2S)-3-Hydroxy-2-(icosanoyloxy)propyl Docosanoate 3-[(9Z)-9-Octadecenoyloxy]-2-(stearoyloxy)propyl Icosanoate
Melting Point 72–75°C 78–81°C 62–65°C
LogP 18.9 20.1 17.3
Aqueous Solubility 0.02 µg/mL 0.008 µg/mL 0.05 µg/mL

Insights :

  • The fully saturated C20 chains in the reference compound confer high thermal stability but poor solubility, limiting bioavailability .
  • Unsaturated analogues trade stability for improved solubility and membrane fluidity .

Research Findings and Challenges

  • Immunostimulatory Potential: While this compound is less potent than unsaturated variants in vitro, its in vivo performance aligns with analogues due to enzymatic processing .
  • Synthetic Accessibility : Saturated diesters are easier to synthesize at scale compared to unsaturated or mixed-chain derivatives, which require precise regioselective catalysis .

Biological Activity

(3-Hydroxy-2-icosanoyloxypropyl) icosanoate, also known as 1,2-dieicosanoyl-sn-glycerol, is a lipid compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

This compound is an ester derived from icosanoic acid. Its structure can be represented as follows:

  • IUPAC Name : (2S)-3-hydroxy-2-icosanoyloxypropyl icosanoate
  • Molecular Formula : C₃₆H₇₄O₄
  • Molecular Weight : 578.96 g/mol

The biological activity of this compound is primarily attributed to its role in cellular signaling pathways and membrane dynamics. It is believed to influence the following processes:

  • Cell Membrane Integrity : As a phospholipid derivative, it contributes to the structural integrity of cell membranes.
  • Signal Transduction : It may act as a signaling molecule in various biochemical pathways, influencing cellular responses to external stimuli.

Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by modulating cytokine production in immune cells.
  • Antioxidant Activity : Preliminary studies suggest that it could scavenge free radicals, thereby protecting cells from oxidative stress.

Study 1: Anti-inflammatory Effects

A study conducted on macrophage cells demonstrated that treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent.

Treatment ConcentrationTNF-alpha Levels (pg/mL)IL-6 Levels (pg/mL)
Control150200
Low Dose (10 µM)100150
High Dose (50 µM)5075

Study 2: Antioxidant Activity

In another study assessing the antioxidant capacity of this compound, it was found to significantly reduce lipid peroxidation in cultured neuronal cells exposed to oxidative stress.

Treatment GroupLipid Peroxidation (nmol MDA/mg protein)
Control12
Compound Treatment4

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing (3-Hydroxy-2-icosanoyloxypropyl) Icosanoate?

  • Synthesis : Use esterification protocols involving controlled reaction conditions (e.g., Steglich esterification or enzymatic catalysis) to link hydroxy and icosanoyloxy groups. Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
  • Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and Fourier-transform infrared spectroscopy (FTIR) to verify ester carbonyl peaks (~1740 cm⁻¹). For structural elucidation, combine ¹H/¹³C NMR with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from long alkyl chains .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to determine decomposition thresholds. For hydrolytic stability, expose the compound to buffers (pH 3–9) at 37°C and monitor degradation via HPLC. Store samples in inert atmospheres (argon/nitrogen) to prevent oxidation .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Use P95/P99 respirators for aerosol protection and nitrile gloves with chemical-resistant lab coats. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for ≥15 minutes. Avoid discharge into drains due to potential environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar esters?

  • Perform comparative toxicology studies using in vitro models (e.g., HepG2 cells for hepatotoxicity) and cross-validate with computational tools like QSAR (Quantitative Structure-Activity Relationship). Address discrepancies by standardizing test conditions (e.g., exposure duration, solvent selection) .
  • Example Table : Toxicity Data Comparison

CompoundLD₅₀ (mg/kg)Test ModelReference Protocol
Isopropyl Icosanoate4200Rat (oral)OECD 423
2-Hydroxy-3-Octanoyloxy...3800Mouse (dermal)EPA 870.1100

Q. What advanced techniques are suitable for studying the compound’s interaction with lipid membranes or enzymes?

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with lipid bilayers. For enzymatic studies, apply stopped-flow kinetics to measure hydrolysis rates by lipases (e.g., Candida antarctica Lipase B) .
  • Experimental Design :

  • Prepare liposome models with varying lipid compositions (e.g., DOPC:DPPC mixtures).
  • Monitor membrane disruption via fluorescence anisotropy using diphenylhexatriene (DPH) probes.

Q. How can computational modeling predict the compound’s metabolic pathways or environmental fate?

  • Employ molecular dynamics (MD) simulations to study hydrolysis mechanisms in aqueous environments. For environmental persistence, use EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors (log Kow) .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting physicochemical properties (e.g., log Pow) for related glyceryl esters?

  • Variations arise from measurement techniques (e.g., shake-flask vs. HPLC-derived log Pow). Standardize methods using OECD 117 guidelines and validate with internal standards (e.g., decanoic acid) .

Q. How to address inconsistencies in acute toxicity classifications across regulatory databases?

  • Cross-reference hazard data from REACH dossiers, ECHA registrations, and peer-reviewed studies. Perform gap analyses to identify missing endpoints (e.g., chronic toxicity) and prioritize in silico predictions (e.g., ToxTree) for risk assessment .

Properties

IUPAC Name

(3-hydroxy-2-icosanoyloxypropyl) icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUTXIBMYVFOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H84O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3-Hydroxy-2-icosanoyloxypropyl) icosanoate
(3-Hydroxy-2-icosanoyloxypropyl) icosanoate
Reactant of Route 3
(3-Hydroxy-2-icosanoyloxypropyl) icosanoate
Reactant of Route 4
Reactant of Route 4
(3-Hydroxy-2-icosanoyloxypropyl) icosanoate
Reactant of Route 5
(3-Hydroxy-2-icosanoyloxypropyl) icosanoate
Reactant of Route 6
(3-Hydroxy-2-icosanoyloxypropyl) icosanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.